5-CMF [5-(Chloromethyl)fluorescein]
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Overview
Description
5-(Chloromethyl)fluorescein is a thiol-reactive fluorescent probe that reacts with molecules containing sulfohydryl groups to form stable thioether products . It is widely used in various scientific fields due to its unique fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)fluorescein typically involves the chloromethylation of fluorescein. This process can be achieved through the reaction of fluorescein with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of 5-(Chloromethyl)fluorescein follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)fluorescein undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction Reactions: The fluorescein moiety can undergo redox reactions, altering its fluorescent properties.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can oxidize the fluorescein moiety.
Reducing Agents: Sodium borohydride and other hydrides can reduce the fluorescein moiety.
Major Products Formed
Thioether Products: Formed from the reaction with thiols.
Amino and Alkoxy Derivatives: Formed from the reaction with amines and alcohols, respectively.
Scientific Research Applications
5-(Chloromethyl)fluorescein is extensively used in various scientific research applications, including:
Chemistry: As a fluorescent probe for detecting thiol-containing compounds.
Biology: For labeling and tracking cells, proteins, and other biomolecules.
Medicine: In diagnostic assays and imaging techniques.
Industry: In the development of fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)fluorescein involves its reaction with sulfohydryl groups to form stable thioether bonds. This reaction is facilitated by the chloromethyl group, which acts as an electrophile, reacting with nucleophilic thiol groups. The resulting thioether product is highly stable and retains the fluorescent properties of the fluorescein moiety .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)fluorescein: Similar in structure but contains a hydroxymethyl group instead of a chloromethyl group.
5-(Aminomethyl)fluorescein: Contains an aminomethyl group, offering different reactivity and applications
Uniqueness
5-(Chloromethyl)fluorescein is unique due to its high reactivity with thiol groups, making it an excellent probe for detecting and labeling thiol-containing compounds. Its stability and strong fluorescent properties further enhance its utility in various scientific applications .
Properties
CAS No. |
147963-25-5 |
---|---|
Molecular Formula |
C21H13ClO5 |
Molecular Weight |
380.78 |
Origin of Product |
United States |
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